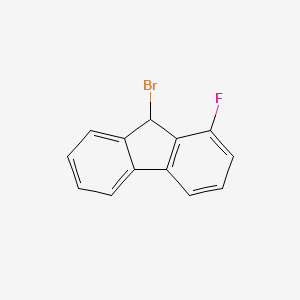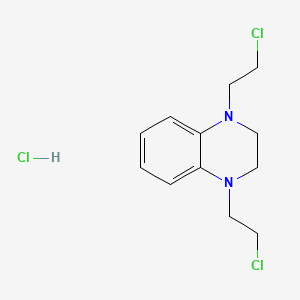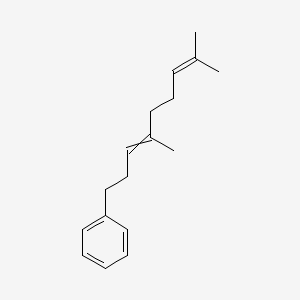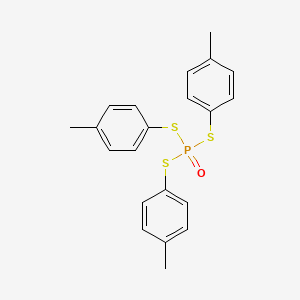
S,S,S-Tris(4-methylphenyl) phosphorotrithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S,S,S-Tris(4-methylphenyl) phosphorotrithioate is an organophosphorus compound characterized by the presence of three 4-methylphenyl groups attached to a phosphorotrithioate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S,S,S-Tris(4-methylphenyl) phosphorotrithioate typically involves the reaction of 4-methylphenyl thiol with phosphorus trichloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of intermediate phosphorothioates, which are then further reacted to yield the final product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yields.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to efficient and economical production. The use of microreactors can significantly reduce reaction times and improve yields compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: S,S,S-Tris(4-methylphenyl) phosphorotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioates or phosphates.
Substitution: It can participate in nucleophilic substitution reactions, where the 4-methylphenyl groups can be replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids to form phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines, alcohols, and thiols are often used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed:
Oxidation: Phosphorothioates or phosphates.
Substitution: Various substituted phosphorotrithioates.
Hydrolysis: Phosphoric acid derivatives and 4-methylphenol.
Aplicaciones Científicas De Investigación
S,S,S-Tris(4-methylphenyl) phosphorotrithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in drug development.
Industry: It is used as a stabilizer for polymers and as an additive in lubricants and flame retardants.
Mecanismo De Acción
The mechanism of action of S,S,S-Tris(4-methylphenyl) phosphorotrithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Phosphorous acid, tris(4-methylphenyl) ester
- Phosphoric acid, tris(4-methylphenyl) ester
- Phosphorous acid, tri-p-tolyl ester
Comparison: S,S,S-Tris(4-methylphenyl) phosphorotrithioate is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogsFor example, the sulfur-containing compound may exhibit different oxidation states and reactivity patterns compared to its oxygen analogs .
Propiedades
Número CAS |
13799-87-6 |
|---|---|
Fórmula molecular |
C21H21OPS3 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
1-bis[(4-methylphenyl)sulfanyl]phosphorylsulfanyl-4-methylbenzene |
InChI |
InChI=1S/C21H21OPS3/c1-16-4-10-19(11-5-16)24-23(22,25-20-12-6-17(2)7-13-20)26-21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
Clave InChI |
NDPQZKBUZSDPNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SP(=O)(SC2=CC=C(C=C2)C)SC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
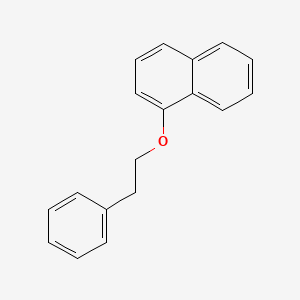


![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
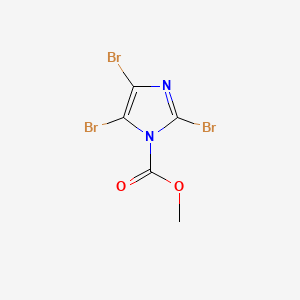
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)

![N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B14718992.png)
